
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of diphenyl and phenylmethyl groups further enhances its chemical reactivity and potential utility in research and industry .
Vorbereitungsmethoden
The synthesis of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with glyoxal or its derivatives, followed by cyclization and subsequent functional group modifications. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced into the molecule
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized imidazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites .
Wirkmechanismus
The mechanism by which 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- stands out due to its unique combination of structural features and reactivity. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indazole derivatives: These compounds exhibit significant anti-inflammatory and anticancer activities.
Pyrazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.
The uniqueness of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
130889-50-8 |
|---|---|
Molekularformel |
C24H20N2O4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2-(3-benzyl-2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C24H20N2O4/c27-21(28)17-25-22(29)24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)26(23(25)30)16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,27,28) |
InChI-Schlüssel |
YKLVYVMWCCQRLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


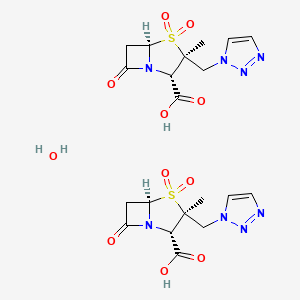
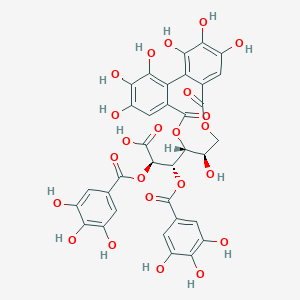
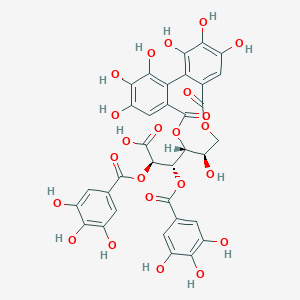
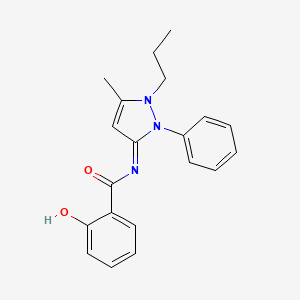



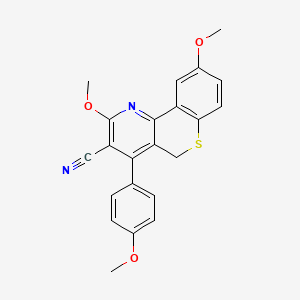

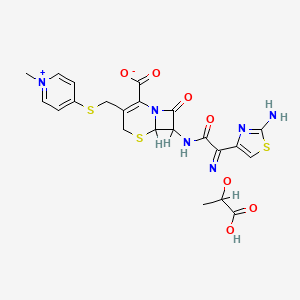
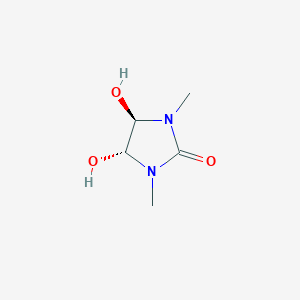

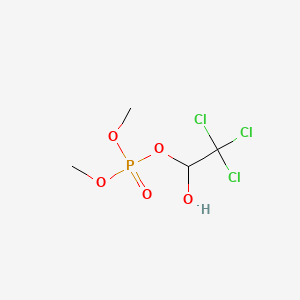
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
